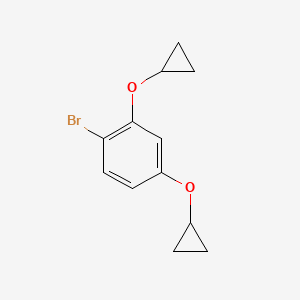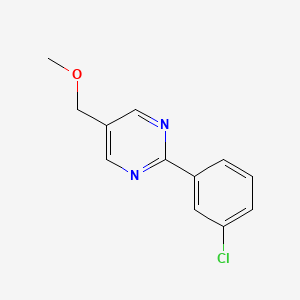
2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a methoxymethyl-substituted pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)pyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
5-(Methoxymethyl)pyrimidine: Lacks the 3-chlorophenyl group, which may influence its chemical properties and applications.
2-Phenyl-5-(methoxymethyl)pyrimidine:
Uniqueness
2-(3-Chlorophenyl)-5-(methoxymethyl)pyrimidine is unique due to the presence of both the 3-chlorophenyl and methoxymethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(methoxymethyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-8-9-6-14-12(15-7-9)10-3-2-4-11(13)5-10/h2-7H,8H2,1H3 |
InChI Key |
VUGDFETWQWGUOG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(N=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


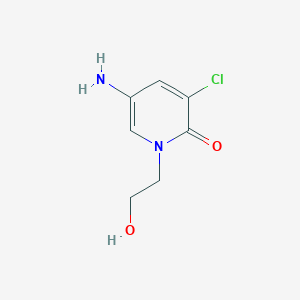
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)


![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
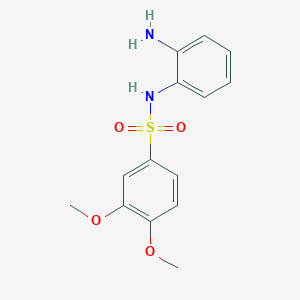

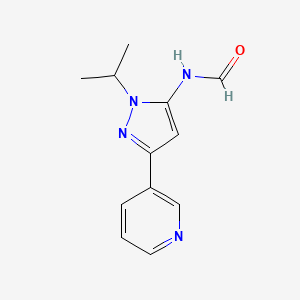
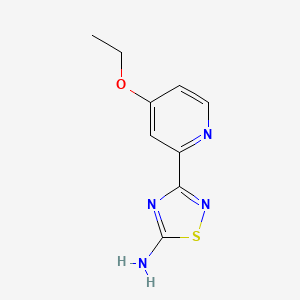

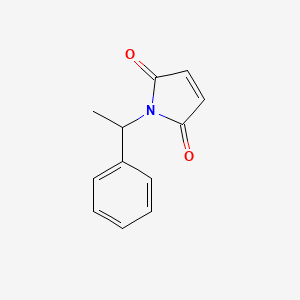
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
